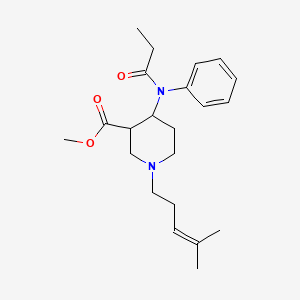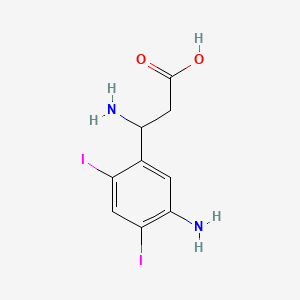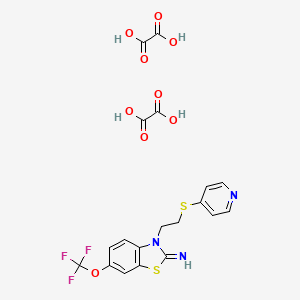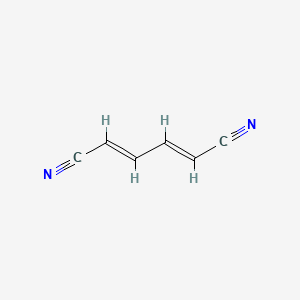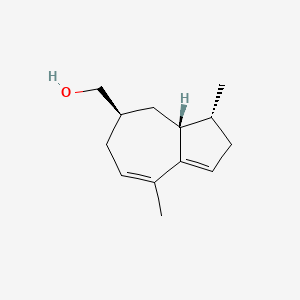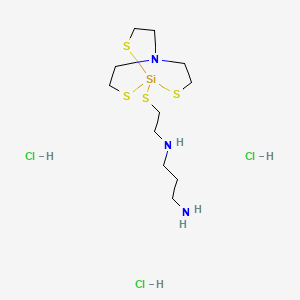
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with the molecular formula C11H28Cl3N3S4Si. This compound is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the silabicyclo framework, followed by the introduction of the sulfur atoms and the propanediamine moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms or the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride stands out due to its unique silabicyclo framework and multiple sulfur atoms. Similar compounds include:
1,3-Propanediamine derivatives: These compounds have similar amine groups but lack the silabicyclo structure.
Silabicyclo compounds: These compounds share the silabicyclo framework but may have different functional groups attached.
Sulfur-containing compounds: These compounds contain sulfur atoms but may not have the same overall structure. The uniqueness of this compound lies in its combination of these features, making it a valuable compound for various research applications
Propiedades
Número CAS |
136884-66-7 |
|---|---|
Fórmula molecular |
C11H28Cl3N3S4Si |
Peso molecular |
465.1 g/mol |
Nombre IUPAC |
N'-[2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25N3S4Si.3ClH/c12-2-1-3-13-4-8-15-19-16-9-5-14(6-10-17-19)7-11-18-19;;;/h13H,1-12H2;3*1H |
Clave InChI |
CUZITUIBCUJZCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Si]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
